(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane
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Overview
Description
(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is a chemical compound characterized by its unique structure, which includes an azido group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane typically involves the azidation of a suitable precursor. One common method is the reaction of (1R,2R,4R)-1-isopropyl-4-methylcyclohexanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products Formed
Reduction: (1R,2R,4R)-2-Amino-1-isopropyl-4-methylcyclohexane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by the electronic properties of the azido group, which make it highly reactive towards dipolarophiles.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R)-1-Isopropyl-4-methylcyclohexanol: The precursor to (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane.
(1R,2R,4R)-2-Amino-1-isopropyl-4-methylcyclohexane: The reduction product of this compound.
(1R,2R,4R)-Limonene-1,2-diol: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations, such as click chemistry and the synthesis of nitrogen-containing heterocycles.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
(1R,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
JWXCHQXAHQOURC-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
Origin of Product |
United States |
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